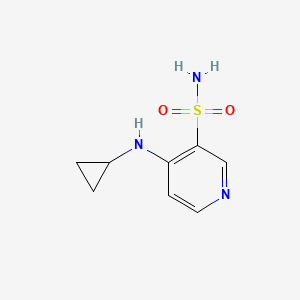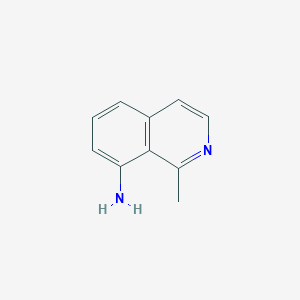![molecular formula C20H34O3 B15201218 12-Hydroxydodecyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B15201218.png)
12-Hydroxydodecyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Hydroxydodecyl bicyclo[2.2.1]hept-5-ene-2-carboxylate: is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Hydroxydodecyl bicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves the esterification of 12-hydroxydodecanoic acid with bicyclo[2.2.1]hept-5-ene-2-carboxylic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 12-Hydroxydodecyl bicyclo[2.2.1]hept-5-ene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products:
Oxidation: Formation of 12-oxododecyl bicyclo[2.2.1]hept-5-ene-2-carboxylate.
Reduction: Formation of 12-hydroxydodecyl bicyclo[2.2.1]hept-5-ene-2-methanol.
Substitution: Formation of 12-alkoxydodecyl bicyclo[2.2.1]hept-5-ene-2-carboxylate.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 12-Hydroxydodecyl bicyclo[2.2.1]hept-5-ene-2-carboxylate is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or anti-inflammatory properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new pharmaceuticals.
Industry: In industrial applications, this compound can be used in the formulation of specialty chemicals, including surfactants and lubricants.
Mechanism of Action
The mechanism by which 12-Hydroxydodecyl bicyclo[2.2.1]hept-5-ene-2-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with biological molecules, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- 12-Hydroxydodecanoic acid
- Ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate
Comparison: Compared to these similar compounds, 12-Hydroxydodecyl bicyclo[2.2.1]hept-5-ene-2-carboxylate is unique due to its combination of a long aliphatic chain with a hydroxyl group and a bicyclic ester structure. This combination imparts distinct physical and chemical properties, making it more versatile in various applications.
Properties
Molecular Formula |
C20H34O3 |
|---|---|
Molecular Weight |
322.5 g/mol |
IUPAC Name |
12-hydroxydodecyl bicyclo[2.2.1]hept-5-ene-2-carboxylate |
InChI |
InChI=1S/C20H34O3/c21-13-9-7-5-3-1-2-4-6-8-10-14-23-20(22)19-16-17-11-12-18(19)15-17/h11-12,17-19,21H,1-10,13-16H2 |
InChI Key |
IXQBZLLZHQTKKM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)OCCCCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


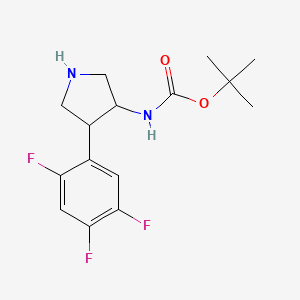
![1,6-Bis-(triisopropylsilyl)-3,4-bis[2-(triisopropylsilyl)ethynyl]-3-hexen-1,5-diyne](/img/structure/B15201147.png)
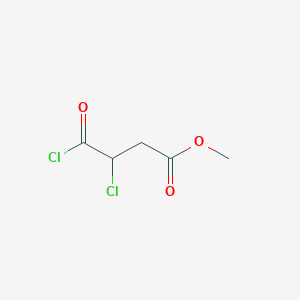
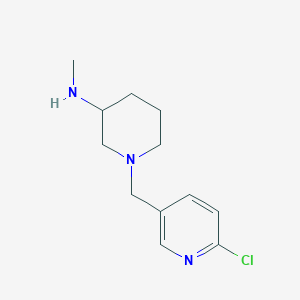
![4-[(2-Hydroxyethyl)amino]-8-(trifluoromethyl)quinoline](/img/structure/B15201167.png)
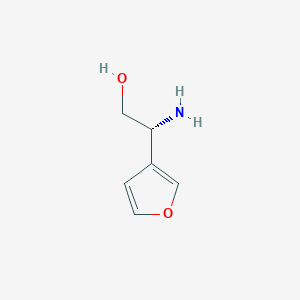
![3-(3-Methylphenyl)-5-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-1,2,4-oxadiazole](/img/structure/B15201176.png)
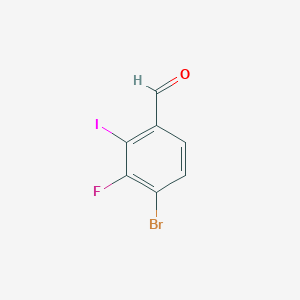
![4-Methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)-N-phenylbenzamide](/img/structure/B15201188.png)
